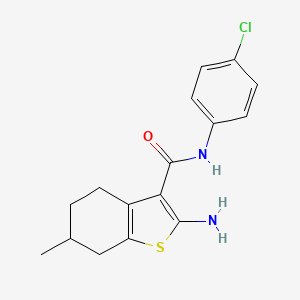

2-amino-N-(4-chlorophenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Description

Overview of Benzothiophene Derivatives in Chemical Research

Benzothiophene derivatives represent a class of sulfur-containing heterocyclic compounds with significant structural and pharmacological diversity. These compounds, characterized by a benzene ring fused to a thiophene moiety, have been extensively studied for their bioactivity, including anti-inflammatory, anticancer, antimicrobial, and antitubercular properties. The tetrahydrobenzothiophene subclass, which includes partially saturated derivatives, has gained particular attention due to its enhanced metabolic stability and solubility, making it a preferred scaffold in drug design.

Significance of 2-Amino-N-(4-Chlorophenyl)-6-Methyl-4,5,6,7-Tetrahydro-1-Benzothiophene-3-Carboxamide as a Research Compound

The compound this compound (CAS: 312948-96-2) is distinguished by its unique structural features:

- Tetrahydrobenzothiophene core : Provides a rigid, partially saturated bicyclic framework with reduced aromaticity compared to fully unsaturated benzothiophenes.

- Carboxamide functional group : Enables hydrogen bonding and serves as a site for further chemical modifications.

- 4-Chlorophenyl substituent : Introduces electron-withdrawing effects and enhances lipophilicity, potentially influencing target binding.

- 6-Methyl group : Contributes to steric hindrance and modulates electronic distribution within the molecule.

This combination of structural elements positions the compound as a valuable intermediate in synthesizing bioactive agents, particularly in medicinal chemistry.

Historical Context and Discovery

While direct historical data on the compound’s discovery is limited, its development aligns with broader trends in benzothiophene chemistry. Early syntheses of tetrahydrobenzothiophenes focused on cyclization reactions involving sulfur-containing precursors. The introduction of substituents such as the 4-chlorophenyl group reflects strategies to optimize pharmacokinetic properties (e.g., solubility, metabolic stability). Patents such as WO2011136269A1 highlight tetrahydrobenzothiophene derivatives as candidates for therapeutic agents, indicating a long-standing interest in this scaffold.

Scope and Objectives of the Review

This review aims to:

- Characterize the compound’s chemical structure and synthesis : Detailing synthetic routes,

Properties

IUPAC Name |

2-amino-N-(4-chlorophenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClN2OS/c1-9-2-7-12-13(8-9)21-15(18)14(12)16(20)19-11-5-3-10(17)4-6-11/h3-6,9H,2,7-8,18H2,1H3,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUAYVVKGMFDGJE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)SC(=C2C(=O)NC3=CC=C(C=C3)Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Amino-N-(4-chlorophenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (CAS No. 69438-16-0) is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C15H15ClN2OS

- Molecular Weight : 306.81 g/mol

- CAS Number : 69438-16-0

The structure of the compound features a benzothiophene core with an amino group and a chlorophenyl substituent, which may contribute to its biological activity.

Antiviral Properties

Recent studies have highlighted the antiviral potential of compounds similar to this compound. For instance, derivatives with similar structures have shown significant efficacy against various viral targets. The compound's interaction with viral proteins could inhibit replication processes, making it a candidate for further antiviral development .

Modulation of Nuclear Receptors

Research has indicated that this compound acts as a modulator of RORγt (Retinoic acid receptor-related orphan receptor gamma t), which is implicated in inflammatory and autoimmune diseases. The compound demonstrated inverse agonist activity with IC50 values ranging from 0.5 to 5 nM in binding assays . This modulation is crucial for developing therapeutics targeting autoimmune conditions.

In Vitro Studies

In vitro studies have shown that the compound exhibits significant binding affinity to RORγt, suggesting its potential as a therapeutic agent in inflammatory diseases. The compound's ability to stabilize protein conformations through specific interactions (e.g., Cys320-Glu326 and Arg364-Phe377 regions) has been documented .

Research Findings and Case Studies

The biological activity of this compound can be attributed to:

- Binding Interactions : The compound's ability to interact with specific residues within target proteins enhances its modulatory effects.

- Structural Features : The presence of the chlorophenyl group may enhance lipophilicity and bioavailability, contributing to its efficacy.

Comparison with Similar Compounds

Structural Modifications in Benzothiophene Derivatives

Halogen Substitution on the Phenyl Ring

- 4-Bromophenyl Analog : Replacing the 4-chlorophenyl group with 4-bromophenyl (C16H17BrN2OS) increases molecular weight (MW: ~381.3 g/mol vs. ~336.8 g/mol for the chloro compound) and lipophilicity (logP). This substitution may enhance binding affinity in hydrophobic pockets of biological targets .

- 2-Fluorophenyl Analog: Substituting chlorine with fluorine at the ortho position introduces steric and electronic changes.

Substituents on the Benzothiophene Core

- 6-Methyl vs. Unsubstituted: The 6-methyl group in the target compound increases steric bulk and hydrophobicity compared to analogs lacking this group (e.g., 2-amino-N-(4-chlorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide). This modification may influence conformational flexibility and membrane permeability .

- Cyclohexyl substitutions (e.g., N-cyclohexyl analogs) enhance 3D complexity, which could impact target selectivity .

Heterocyclic Core Variations

- Benzothiazole Analogs: Compounds like 2-amino-N-(4-chlorophenyl)benzo[d]thiazole-6-carboxamide (6) replace the benzothiophene sulfur with a nitrogen atom in the thiazole ring. This alters electronic properties (e.g., dipole moments) and may shift biological activity toward different targets, such as Hsp90 inhibitors .

- Simpler Benzamide Derivatives: 2-Amino-N-(4-chlorophenyl)benzamide (2) lacks the tetrahydrobenzothiophene core, resulting in reduced molecular complexity and possibly lower binding affinity due to the absence of the sulfur atom’s hydrophobic interactions .

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing 2-amino-N-(4-chlorophenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis involves cyclization of tetrahydrobenzothiophene precursors with acylating agents (e.g., chlorophenyl derivatives). Key challenges include controlling regioselectivity during acylation and minimizing side reactions (e.g., over-oxidation of the thiophene ring). Optimization requires:

- Temperature Control : Reactions in anhydrous CH₂Cl₂ at 0–5°C reduce side-product formation .

- Purification : Reverse-phase HPLC or methanol recrystallization improves yield and purity, as demonstrated in analogous compounds (e.g., Compounds 23–26 in ).

- Characterization : Use ¹H/¹³C NMR to confirm substitution patterns and LC-MS/HRMS for molecular weight validation .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer : Multi-technique validation is critical:

- Spectroscopy : ¹H NMR (δ 6.8–7.4 ppm for aromatic protons) and ¹³C NMR (C=O peaks at ~170 ppm) confirm functional groups. IR spectroscopy identifies NH (3200–3400 cm⁻¹) and C=O (1650–1750 cm⁻¹) stretches .

- Chromatography : LC-MS with [M+H]⁺ ion monitoring ensures purity (>95%) .

- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction (as in ) resolves bond angles and stereochemistry.

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variation on the chlorophenyl group) influence biological activity, and what methodologies enable systematic SAR studies?

- Methodological Answer : Structure-activity relationship (SAR) studies require:

- Synthetic Libraries : Prepare derivatives with substituents at the 4-chlorophenyl position (e.g., methoxy, nitro groups) using regioselective acylation ( ).

- Bioassay Design : Test antibacterial/antifungal activity via MIC assays (e.g., against E. coli or C. albicans), correlating logP values (calculated via software like Molinspiration) with membrane permeability .

- Computational Modeling : Molecular docking (e.g., AutoDock Vina) identifies binding interactions with target enzymes (e.g., bacterial dihydrofolate reductase) .

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound class?

- Methodological Answer : Contradictions often arise from assay variability or impurity artifacts. Mitigation strategies include:

- Standardized Protocols : Use CLSI guidelines for antimicrobial assays to ensure reproducibility .

- Batch Analysis : Compare multiple synthesis batches via HPLC-MS to rule out impurity-driven effects .

- Orthogonal Assays : Confirm activity in both cell-based (e.g., cytotoxicity) and enzyme inhibition assays (e.g., IC₅₀ measurements) .

Q. How can computational methods predict metabolic stability and toxicity early in the research pipeline?

- Methodological Answer :

- ADMET Prediction : Use tools like SwissADME to estimate metabolic pathways (e.g., cytochrome P450 interactions) and toxicity endpoints (e.g., Ames test predictions) .

- Molecular Dynamics (MD) : Simulate compound stability in lipid bilayers to assess bioavailability .

- In Vitro Validation : Hepatocyte microsomal assays confirm computational predictions of metabolic half-life .

Methodological Frameworks for Research Design

- Theoretical Anchoring : Link SAR studies to enzyme inhibition hypotheses (e.g., bacterial DHFR) to guide synthesis priorities .

- Fieldwork Integration : Balance computational predictions with lab-based validation to address dynamic biological variables (e.g., membrane fluidity) .

- Interdisciplinary Collaboration : Combine synthetic chemistry ( ), crystallography ( ), and bioinformatics ( ) for holistic insights .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.